molecular formula C43H66O11 B147718 Norokadanone CAS No. 131204-29-0

Norokadanone

Cat. No. B147718
CAS RN: 131204-29-0
M. Wt: 759 g/mol
InChI Key: NJOGICJCSWVJKS-SDXZHJKRSA-N
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Description

The description of a chemical compound typically includes its molecular formula, molar mass, and its role or uses in various applications .


Synthesis Analysis

The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound . This could involve multiple steps, each with its own reactants and conditions.


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves understanding the properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

1. Clinical and Environmental Implications Norokadanone, as an anabolic steroid hormone (specifically norethisterone), has been a subject of research due to its wide usage in promoting livestock growth. However, its residues in animal food are a health concern, leading to its ban for growth promotion in livestock. Advanced detection methods like electrochemical immunosensors have been developed to monitor the presence of such hormones in animal-derived food, ensuring consumer safety and regulatory compliance (Wei et al., 2010).

2. Therapeutic Uses and Mechanism of Action Norethisterone, a variant of Norokadanone, has been studied for its therapeutic applications in conditions like colorectal endometriosis. It has shown efficacy in reducing pain and gastrointestinal symptoms in affected women, indicating its potential as a treatment option for this condition (Ferrero et al., 2010). Additionally, the understanding of progesterone receptor signaling in retinal photoreceptor neuroprotection has been advanced through the study of synthetic forms like Norgestrel, highlighting its potential in treating degenerative eye diseases like retinitis pigmentosa (Wyse-Jackson et al., 2016).

3. Genotoxicity and Cellular Interaction The genotoxic potential of Norokadanone derivatives like norethindrone has been a subject of research. Studies using sensitive screening methods for DNA damage have suggested that norethindrone could be genotoxic and potentially mutagenic, although these effects were observed at concentrations significantly higher than therapeutic doses, which calls for further investigation to determine the relevance of these findings to human exposure (Gallmeier et al., 2005).

4. Influence on Hormonal Receptors and Biological Systems Research has delved into the impact of synthetic progestins like norethisterone on various biological systems and hormonal receptors. For instance, a study on Norplant users found that administration of mifepristone led to changes in the expression of endometrial estrogen and progesterone receptors, offering insights into the regulatory mechanisms of these hormones in the body (Glasier et al., 2002).

5. Environmental and Endocrine Impact The environmental presence and impact of synthetic estrogens and progestins like norethindrone have also been a subject of research, particularly in the context of water pollution. Studies have shown that these substances can target the brain and influence brain aromatase expression, affecting neurogenesis and potentially impacting the physiology and behavior of aquatic organisms (Vaillant et al., 2019).

Safety And Hazards

Safety and hazards analysis involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential new applications for the compound, or new methods of synthesis .

properties

IUPAC Name

1-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O11/c1-25-21-35(52-43(24-25)36(46)12-11-32(51-43)23-29(5)44)26(2)9-10-31-14-18-42(50-31)19-15-34-40(54-42)37(47)30(6)39(49-34)33(45)22-28(4)38-27(3)13-17-41(53-38)16-7-8-20-48-41/h9-10,24,26-28,31-40,45-47H,6-8,11-23H2,1-5H3/b10-9+/t26-,27-,28+,31+,32+,33+,34-,35+,36-,37-,38+,39+,40-,41+,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOGICJCSWVJKS-SDXZHJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(=O)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)CC(=O)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

759.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norokadanone

CAS RN

131204-29-0
Record name Norokadanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131204290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Norokadaone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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